molecular formula C15H15ClN4S B12103795 7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride

7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride

Cat. No.: B12103795
M. Wt: 318.8 g/mol
InChI Key: VJYXUCYITUDEKA-UHFFFAOYSA-N
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Description

7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride is a complex organic compound that belongs to the class of thiazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as acetonitrile or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyridines: Known for their antimicrobial and antitumor activities.

    Pyrazolo[3,4-d]pyrimidines: Studied as CDK2 inhibitors for cancer treatment.

    Piperazine- and Piperidine-Containing Thiazolo Compounds: Investigated for their diverse biological activities.

Uniqueness

7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride stands out due to its unique structural features and the specific biological activities it exhibits.

Properties

IUPAC Name

7-phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S.ClH/c1-2-5-10(6-3-1)12-13-15(18-9-17-12)20-14(19-13)11-7-4-8-16-11;/h1-3,5-6,9,11,16H,4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYXUCYITUDEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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